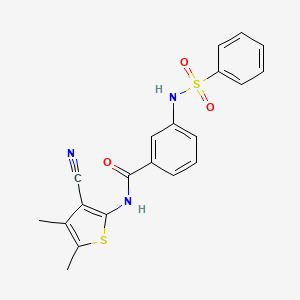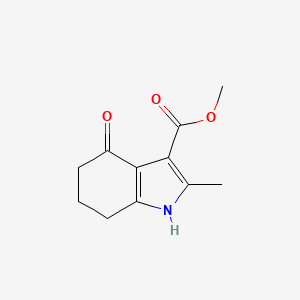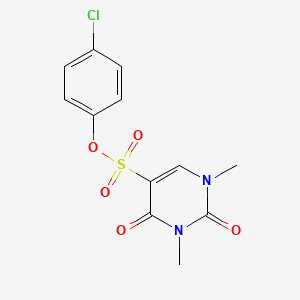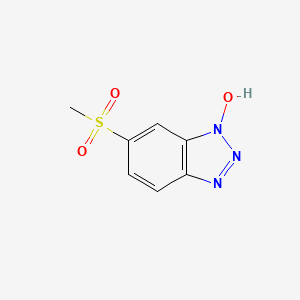![molecular formula C10H8N2O3S B2630620 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 82365-56-8](/img/structure/B2630620.png)
4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a heterocyclic compound that features a thiazolidine ring fused with a benzoic acid moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, enhances its pharmacological properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by triethylammonium hydrogen sulfate ([Et3NH][HSO4]), which can be reused multiple times. The reaction is carried out at 80°C, yielding high purity and selectivity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is emphasized to minimize environmental impact and enhance catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives of the parent compound.
Scientific Research Applications
4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.
Thiazoles: Compounds with a thiazole ring, which is structurally related but lacks the carbonyl group present in thiazolidinones.
Uniqueness
4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is unique due to its specific combination of a thiazolidine ring and a benzoic acid moiety. This structure imparts distinct pharmacological properties, making it a versatile scaffold for drug design and development .
Properties
IUPAC Name |
4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPDQKARBLVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)C(=O)O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-(2,3-DIMETHYLPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2630544.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)

![N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2630549.png)


![ethyl 2-(4-{3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoyl}piperazin-1-yl)acetate](/img/structure/B2630553.png)



